Piscidinol A

Descripción general

Descripción

Piscidinol A is a naturally occurring triterpenoid compound found in various plants, particularly in the Meliaceae family. It has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and cytotoxic properties .

Aplicaciones Científicas De Investigación

Chemistry: Piscidinol A serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.

Biology: It is used to investigate the biological pathways involved in its anticancer and anti-inflammatory activities.

Medicine: this compound and its derivatives are being explored as potential therapeutic agents for cancer, inflammation, and other diseases.

Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and bioactive products

Mecanismo De Acción

Target of Action

Piscidinol A is a major compound isolated from Aphanamixis polystachya . It has shown modest anticancer activity against cancer cell lines . The primary targets of this compound are cancer cells, particularly the DU145 prostate cancer cells .

Mode of Action

This compound interacts with its targets by reducing cell viability. In the case of DU145 prostate cancer cells, it significantly reduces cell viability at concentrations of 5.38 and 5.02 µM . Additionally, this compound arrests the cell cycle at the S phase and induces late apoptosis in DU145 cells .

Biochemical Pathways

It’s known that this compound can inhibit the production of nitric oxide (no) and the expression of interleukin-6 (il-6), nuclear factor-kappa b (nf-κb), and inducible nitric oxide synthase (inos) in lipopolysaccharide (lps)-stimulated raw2647 cells .

Result of Action

The result of this compound’s action is a significant reduction in cell viability, specifically in DU145 prostate cancer cells . It also induces late apoptosis in these cells . These effects make this compound a promising lead for the development of anticancer agents against DU145 prostate cancer cells .

Análisis Bioquímico

Biochemical Properties

Piscidinol A plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes such as HIV-1 protease, where it exhibits inhibitory activity. Additionally, this compound interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, it affects gene expression and cellular metabolism, contributing to its anticancer activity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits HIV-1 protease by binding to its active site. Additionally, it induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation in cancer cells . These molecular interactions underpin its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term exposure to this compound in vitro has demonstrated sustained anticancer effects, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which adverse effects may occur . These findings are crucial for determining the optimal therapeutic dosage of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . The transport and distribution mechanisms of this compound are critical for its efficacy as a therapeutic agent.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . This localization plays a vital role in its interaction with cellular components and its overall biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Piscidinol A can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as Aphanamixis polystachya. The isolation process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions

Piscidinol A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its therapeutic properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, oxidation can yield compounds with enhanced anticancer properties, while reduction can produce derivatives with improved anti-inflammatory effects .

Comparación Con Compuestos Similares

Piscidinol A is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:

24-epi-Piscidinol A: A closely related triterpenoid with similar biological activities but different stereochemistry.

Hirtinone: Another triterpenoid with distinct structural characteristics and biological properties.

Nilocitin: A protolimonoid with comparable anticancer and anti-inflammatory activities

This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a promising candidate for further research and development.

Actividad Biológica

Piscidinol A is a natural compound primarily isolated from the plant Aphanamixis polystachya, known for its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and recent research findings.

Overview of this compound

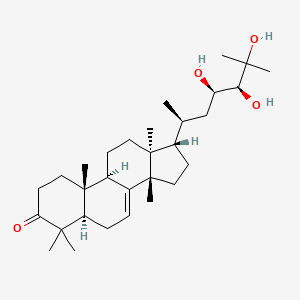

- Chemical Structure : this compound is a triterpenoid compound characterized by its complex ring structure and various functional groups that contribute to its biological activity.

- Source : Isolated from Aphanamixis polystachya, a member of the Meliaceae family, which has been traditionally used in herbal medicine.

In Vitro Studies

Research has demonstrated that this compound exhibits modest anticancer activity against various cancer cell lines. Notably:

- Cell Lines Tested :

- DU145 (prostate cancer)

- HeLa (cervical cancer)

The following table summarizes the antiproliferative effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 | 5.38 | Induces late apoptosis, cell cycle arrest at S phase |

| HeLa | 39.96 | Induces apoptosis via modulation of apoptotic proteins |

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, a process characterized by programmed cell death. This was evidenced by flow cytometry results indicating increased annexin V-positive cells in treated populations, suggesting late-stage apoptosis .

- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the S phase in DU145 cells, leading to reduced proliferation and increased cell death rates .

- Molecular Docking Studies : Recent research utilized molecular docking to assess this compound's interaction with key apoptotic proteins such as p53 and BCL2, revealing promising binding affinities that suggest potential therapeutic applications .

Recent Research Developments

- Synthesis of Derivatives : Novel derivatives of this compound have been synthesized and evaluated for enhanced biological activity. For example, compounds 6e and 6i showed significant reductions in cell viability at lower concentrations compared to this compound itself, indicating that structural modifications can improve anticancer efficacy .

- Comparative Studies : In comparative studies with other compounds from Aphanamixis polystachya, such as niloticin, this compound demonstrated varying degrees of cytotoxicity, emphasizing the importance of structural characteristics in determining biological activity .

- In Silico Assessments : Computational studies have provided insights into the potential interactions and stability of this compound within biological systems, paving the way for future drug development initiatives targeting specific cancer pathways .

Propiedades

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUKHULKAAOPB-QBLSGNHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318049 | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100198-09-2 | |

| Record name | Piscidinol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100198-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Piscidinol A?

A1: this compound has the molecular formula C30H46O7 and a molecular weight of 518.67 g/mol.

Q2: Are there any notable structural features of this compound?

A2: this compound possesses a tirucallane skeleton, a common scaffold among triterpenoids, featuring a distinctive six-membered ring fused to five-membered rings. The presence of hydroxyl groups, a ketone group, and an epoxide contributes to its biological activity. [, ]

Q3: What are the primary biological activities reported for this compound?

A3: Research indicates this compound exhibits cytotoxic activity against various cancer cell lines [] and anti-inflammatory effects by inhibiting nitric oxide production. [, ] Additionally, it demonstrates moderate inhibitory activity against HIV-1 protease. []

Q4: How does this compound exert its anti-inflammatory effects?

A4: Studies suggest this compound inhibits the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). This inhibition appears to occur via the suppression of the NF-κB signaling pathway, a crucial regulator of inflammation. []

Q5: How does modifying the structure of this compound affect its activity?

A6: Studies show that introducing a 2,3-seco-2,3-dioic acid group or acylating the tirucallane skeleton with DMS significantly improves the inhibitory activity of this compound derivatives against HIV-1 protease. [] This suggests these modifications are crucial for interacting with the protease's active site. Similarly, derivatives with modifications to key structural functionalities exhibited enhanced anticancer potential against specific cancer cell lines. []

Q6: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Aphanamixis polystachya [], Eurycoma longifolia [, ], Brucea mollis [], Aglaia andamanica [], Cedrela fissilis [], Phellodendron chinense var. glabriusculum [], Toona ciliata [, ], Xylocarpus moluccensis [], Simaba guianensis subesp. ecaudata [], Ailanthus altissima [], Trichilia hirta [], Toona microcarpa [], Chisocheton cumingianus subsp. balansae [], Syzygium myrsinifolium [], Walsura piscidia [], Cedrela sinensis [], Trichilia quadrijuga [], and Walsura trifoliata. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.